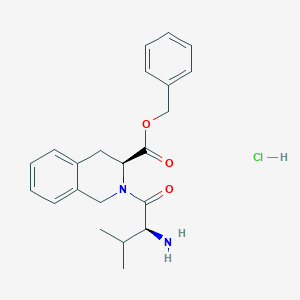
Benzoic acid,4-nitro-2-(2-propenyl)-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid,4-nitro-2-(2-propenyl)-(9ci) is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of an allyl group attached to the second carbon and a nitro group attached to the fourth carbon of the benzoic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzoic acid,4-nitro-2-(2-propenyl)-(9ci) can be synthesized through several methods. One common approach involves the nitration of 2-allylbenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the fourth position of the benzoic acid ring.
Another method involves the allylation of 4-nitrobenzoic acid. This can be achieved by reacting 4-nitrobenzoic acid with an allyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of 2-allyl-4-nitrobenzoic acid may involve large-scale nitration and allylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid,4-nitro-2-(2-propenyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Sodium methoxide or potassium hydroxide in methanol.
Major Products
Oxidation: 2-Allyl-4-carboxybenzoic acid.
Reduction: 2-Allyl-4-aminobenzoic acid.
Substitution: 2-Allyl-4-methoxybenzoic acid (when methoxide is used).
Aplicaciones Científicas De Investigación
Benzoic acid,4-nitro-2-(2-propenyl)-(9ci) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-allyl-4-nitrobenzoic acid depends on the specific reaction or application. In reduction reactions, the nitro group undergoes a stepwise reduction to form an amino group, involving the formation of nitroso and hydroxylamine intermediates. In substitution reactions, the nitro group acts as an electron-withdrawing group, facilitating nucleophilic attack on the aromatic ring.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Allyl-3-nitrobenzoic acid
- 2-Allyl-5-nitrobenzoic acid
- 2-Allyl-6-nitrobenzoic acid
Uniqueness
Benzoic acid,4-nitro-2-(2-propenyl)-(9ci) is unique due to the specific positioning of the allyl and nitro groups, which influences its reactivity and the types of reactions it can undergo. The presence of the allyl group at the second position and the nitro group at the fourth position provides distinct electronic and steric effects, making it a valuable compound for targeted synthetic applications.
Propiedades
Número CAS |
193806-53-0 |
|---|---|
Fórmula molecular |
C10H9NO4 |
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
4-nitro-2-prop-2-enylbenzoic acid |
InChI |
InChI=1S/C10H9NO4/c1-2-3-7-6-8(11(14)15)4-5-9(7)10(12)13/h2,4-6H,1,3H2,(H,12,13) |
Clave InChI |
RGVJIVBMBXDHMD-UHFFFAOYSA-N |
SMILES |
C=CCC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O |
SMILES canónico |
C=CCC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O |
Sinónimos |
Benzoic acid, 4-nitro-2-(2-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B70439.png)
![Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione](/img/structure/B70440.png)







![1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI)](/img/structure/B70467.png)




